

# How to improve Thiodiglycol-d8 recovery during solid-phase extraction (SPE)

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Compound of Interest		
Compound Name:	Thiodiglycol-d8	
Cat. No.:	B13437303	Get Quote

# Technical Support Center: Solid-Phase Extraction (SPE) of Thiodiglycol-d8

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of **Thiodiglycol-d8** during solid-phase extraction (SPE).

## Troubleshooting Guide: Low Recovery of Thiodiglycol-d8

Low recovery of the highly polar, water-miscible compound **Thiodiglycol-d8** is a common challenge in solid-phase extraction. This guide provides a systematic approach to identifying and resolving potential issues in your SPE workflow.

## **Step 1: Analyte Breakthrough During Sample Loading**

Issue: **Thiodiglycol-d8** may not be adequately retained on the SPE sorbent and is lost in the load effluent.

Possible Causes & Solutions:

## Troubleshooting & Optimization

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Cause	Solution
Inappropriate Sorbent Choice	Thiodiglycol-d8 is highly polar (log Kow ≈ -0.63), making retention on traditional C18 sorbents difficult. Consider using a dual-sorbent approach, such as a C18 column in series with a more retentive sorbent like Ambersorb 572, or alternative sorbents like Hydrophilic-Lipophilic Balanced (HLB) or mixed-mode cation exchange (MCX) cartridges, which are designed to retain a wider range of polar and non-polar compounds.[1]
Incorrect Sample pH	The pH of the sample can influence the interaction between Thiodiglycol-d8 and the sorbent. While Thiodiglycol-d8 is neutral, adjusting the sample pH might suppress the ionization of interfering compounds, freeing up more active sites on the sorbent for Thiodiglycol-d8 retention. Experiment with a pH range around neutral (e.g., 6.0-7.5).
Sample Solvent Too Strong	If the sample is dissolved in a solvent with a significant organic component, it can disrupt the retention of Thiodiglycol-d8 on the sorbent.  Whenever possible, ensure the sample is in a fully aqueous matrix before loading.
High Flow Rate	A high flow rate during sample loading can prevent sufficient interaction time between Thiodiglycol-d8 and the sorbent. Reduce the loading flow rate to 1-2 mL/min to enhance retention.
Column Overload	Exceeding the binding capacity of the SPE cartridge will lead to breakthrough. If you suspect this is the issue, try reducing the sample volume or increasing the sorbent mass.



### **Step 2: Analyte Loss During Washing Steps**

Issue: The wash solvent is too aggressive and is eluting the retained **Thiodiglycol-d8** from the sorbent.

Possible Causes & Solutions:

Cause	Solution	
Wash Solvent Too Strong	The organic content of the wash solvent may be too high. Reduce the percentage of organic solvent in your wash solution or switch to a less eluotropic solvent. For example, if using methanol, try a lower concentration or switch to a weaker solvent.	
Incorrect pH of Wash Solvent	An inappropriate pH in the wash solvent can alter the sorbent surface chemistry or the interaction with Thiodiglycol-d8, leading to its premature elution. Maintain the pH of the wash solvent consistent with the optimized sample loading conditions.	

### **Step 3: Incomplete Elution of the Analyte**

Issue: **Thiodiglycol-d8** is retained on the sorbent but is not efficiently eluted, resulting in low recovery in the final extract.

Possible Causes & Solutions:



Cause	Solution
Elution Solvent Too Weak	The chosen elution solvent may not be strong enough to disrupt the interactions between Thiodiglycol-d8 and the sorbent. For highly retentive sorbents like Ambersorb 572, a more non-polar solvent like dichloromethane has been shown to be effective. For other sorbents, consider increasing the polarity of the elution solvent (e.g., higher percentage of methanol or acetonitrile) or trying a different solvent altogether.
Insufficient Elution Volume	The volume of the elution solvent may not be adequate to completely desorb the analyte from the sorbent. Try increasing the elution volume or performing a second elution and analyzing it separately to check for residual Thiodiglycol-d8.
High Elution Flow Rate	A fast elution flow rate can lead to channeling and incomplete solvent interaction with the sorbent. Reduce the elution flow rate to allow for sufficient time for the analyte to desorb.
Secondary Interactions	Thiodiglycol-d8 may have secondary interactions with the sorbent material. Modifying the elution solvent with a small percentage of a competing agent (e.g., a slightly more polar solvent) can sometimes help to disrupt these interactions.

## Frequently Asked Questions (FAQs)

Q1: Why is the recovery of **Thiodiglycol-d8** so low with my C18 cartridge?

A1: **Thiodiglycol-d8** is a very polar molecule and, as such, exhibits weak retention on non-polar C18 sorbents through hydrophobic interactions. To improve retention, consider using a sorbent specifically designed for polar analytes, such as an HLB or a mixed-mode cartridge.

### Troubleshooting & Optimization





Alternatively, a tandem approach using a C18 cartridge to remove non-polar interferences followed by a more retentive cartridge like Ambersorb 572 for **Thiodiglycol-d8** has been successfully employed.

Q2: What are some alternative SPE sorbents I can try to improve Thiodiglycol-d8 recovery?

A2: For highly polar analytes like **Thiodiglycol-d8**, consider the following sorbents:

- Hydrophilic-Lipophilic Balance (HLB): These polymer-based sorbents are designed to retain
  a wide range of compounds, from polar to non-polar, making them a robust choice for
  complex matrices.
- Mixed-Mode Sorbents (e.g., MCX): These sorbents combine reversed-phase and ionexchange functionalities, which can provide unique selectivity for polar compounds.
- Carbon-Based Sorbents (e.g., Ambersorb, Graphitized Carbon Black): These have a high affinity for a wide range of organic molecules, including polar ones. Ambersorb 572 has been specifically documented for Thiodiglycol extraction from groundwater.

Q3: How can I determine at which step I am losing my Thiodiglycol-d8?

A3: To pinpoint the source of analyte loss, perform a systematic recovery study. Collect the eluate from each step of the SPE procedure (load, wash 1, wash 2, elution 1, elution 2, etc.) in separate fractions. Analyze each fraction for the concentration of **Thiodiglycol-d8**. This will clearly indicate where the majority of your analyte is being lost and guide your troubleshooting efforts.

Q4: Can the sample matrix affect the recovery of **Thiodiglycol-d8**?

A4: Absolutely. Complex matrices can contain components that interfere with the retention of **Thiodiglycol-d8** on the SPE sorbent. These interfering compounds can compete for binding sites or alter the chemical environment of the cartridge. A tandem SPE approach, where a C18 cartridge is used as a guard column to remove less polar interferences before the sample reaches the primary sorbent for **Thiodiglycol-d8**, can be an effective strategy to mitigate matrix effects.

Q5: What is the expected recovery for **Thiodiglycol-d8** using an optimized SPE method?



A5: Due to its high polarity, achieving very high recoveries for **Thiodiglycol-d8** from aqueous samples can be challenging. Published methods using a tandem C18 and Ambersorb 572 approach for groundwater samples have reported recoveries in the range of 20-40%. While this may seem low, the method was shown to be reproducible. Method optimization with alternative sorbents like HLB or mixed-mode cartridges may potentially lead to higher recoveries.

#### **Data Presentation**

The following table summarizes reported recovery data for Thiodiglycol from an aqueous matrix using a specific SPE method.

Analyte	SPE Method	Matrix	Average Recovery (%)	Reference
Thiodiglycol	Tandem C18 and Ambersorb 572	Groundwater	20 - 40	INVALID-LINK

### **Experimental Protocols**

## Detailed Methodology for Tandem C18 and Ambersorb 572 SPE of Thiodiglycol-d8 from an Aqueous Sample

This protocol is adapted from a method for the extraction of Thiodiglycol from groundwater and is a good starting point for method development.

#### 1. Materials:

- SPE Cartridges: C18 (as a guard column) and Ambersorb 572
- SPE Vacuum Manifold
- Solvents: Methanol (HPLC grade), Deionized Water (HPLC grade), Dichloromethane (HPLC grade)
- Sample: Aqueous sample containing Thiodiglycol-d8
- 2. SPE Cartridge Conditioning:



#### • C18 Cartridge:

- Pass 2 column volumes of methanol through the cartridge.
- Pass 2 column volumes of deionized water through the cartridge. Do not allow the cartridge to go dry.
- Ambersorb 572 Cartridge:
  - Pass 1 column volume of methanol through the cartridge.
  - Pass 2 column volumes of deionized water through the cartridge. Do not allow the cartridge to go dry.
- SPE Assembly:
- Connect the C18 cartridge on top of the Ambersorb 572 cartridge using a column adapter.
- Place the tandem cartridges onto the SPE manifold.
- 4. Sample Loading:
- Load the aqueous sample onto the tandem cartridge system at a flow rate of approximately
   1-2 mL/min.
- 5. Washing:
- After the entire sample has passed through, wash the cartridges with 2 column volumes of deionized water to remove any remaining salts or highly polar interferences.
- 6. Drying:
- Dry the Ambersorb 572 cartridge thoroughly by drawing a vacuum through it for 10-15 minutes. The C18 guard column is typically discarded.
- 7. Elution:
- Place a collection tube in the manifold.



• Elute the **Thiodiglycol-d8** from the Ambersorb 572 cartridge with a small volume of dichloromethane (e.g., 2 x 1 mL). Use a slow flow rate to ensure efficient elution.

#### 8. Post-Elution:

• The collected eluate can then be concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for analysis.

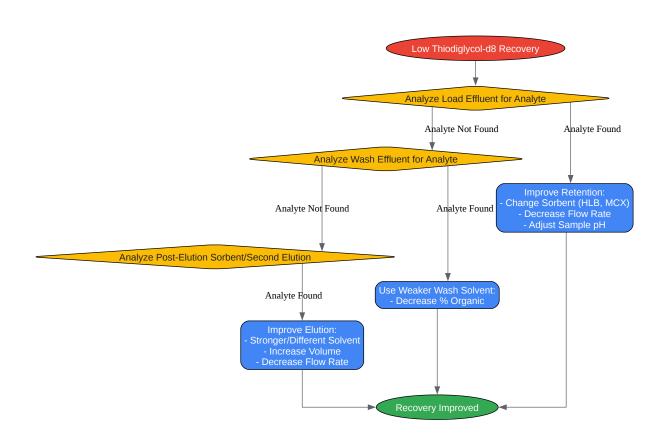
#### **Visualizations**



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Caption: A generalized workflow for solid-phase extraction.





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Caption: A logical troubleshooting guide for low SPE recovery.



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#### References

- 1. Broad-range extraction of highly polar to non-polar organic contaminants for inclusive target analysis and suspect screening of environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
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